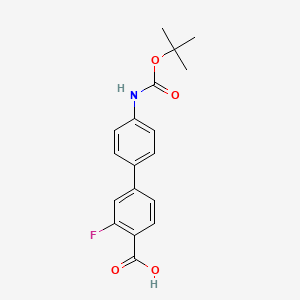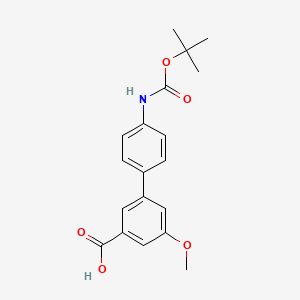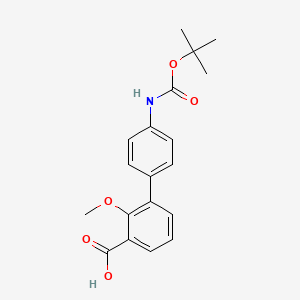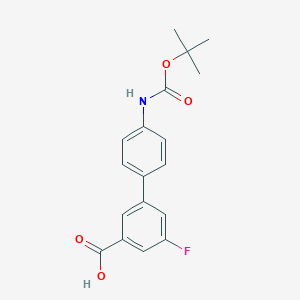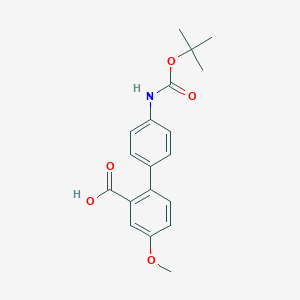
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Coupling Reaction: The protected amino phenyl derivative is then coupled with the methoxybenzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The BOC-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Trifluoroacetic acid (TFA) for BOC deprotection.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted amines.
科学研究应用
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid largely depends on its functional groups:
BOC Group: Acts as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Methoxy Group: Can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Benzoic Acid Core: Provides a stable scaffold for further functionalization and interaction with biological targets.
相似化合物的比较
2-(4-BOC-Aminophenyl)-benzoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-BOC-Aminophenylboronic acid: Contains a boronic acid group, which is useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid is unique due to the presence of both the BOC-protected amino group and the methoxy group, offering a combination of stability and reactivity that is valuable in synthetic chemistry.
属性
IUPAC Name |
5-methoxy-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-12(6-8-13)15-10-9-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMOAOMSQTBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



